molecular formula C8H10N4 B15310307 2-(4-Azidophenyl)ethan-1-amine

2-(4-Azidophenyl)ethan-1-amine

Cat. No.: B15310307
M. Wt: 162.19 g/mol
InChI Key: ADWQAIAAWKOJKS-UHFFFAOYSA-N
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Description

2-(4-Azidophenyl)ethan-1-amine is a phenethylamine derivative characterized by a phenyl ring substituted with an azide (–N₃) group at the para position and a primary amine (–NH₂) group on the ethyl side chain. This structure confers unique reactivity, particularly in bioorthogonal chemistry applications such as click reactions with alkynes or tetrazines . Its synthesis involves azide substitution reactions, as evidenced by NMR (δ = 170.1 ppm for carbonyl carbons) and HRMS data (m/z = 909.1940 [M+H]⁺) . The azide group enhances its utility in radiotheranostics and bioconjugation, distinguishing it from other phenethylamine derivatives .

Properties

Molecular Formula

C8H10N4

Molecular Weight

162.19 g/mol

IUPAC Name

2-(4-azidophenyl)ethanamine

InChI

InChI=1S/C8H10N4/c9-6-5-7-1-3-8(4-2-7)11-12-10/h1-4H,5-6,9H2

InChI Key

ADWQAIAAWKOJKS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCN)N=[N+]=[N-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Azidophenyl)ethan-1-amine typically involves the nucleophilic substitution of an alkyl halide with sodium azide, followed by reduction. One common method starts with the reaction of 4-bromoacetophenone with sodium azide to form 4-azidoacetophenone. This intermediate is then reduced using lithium aluminum hydride to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring safety protocols, would apply.

Chemical Reactions Analysis

Types of Reactions

2-(4-Azidophenyl)ethan-1-amine undergoes various types of chemical reactions, including:

    Reduction: The azido group can be reduced to an amine using hydrogenation or other reducing agents.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the azido group is replaced by other nucleophiles.

    Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions

    Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as sodium azide and alkyl halides are commonly used.

    Cycloaddition: Copper(I) catalysts are often employed in cycloaddition reactions.

Major Products Formed

    Reduction: The major product is 2-(4-Aminophenyl)ethan-1-amine.

    Substitution: Various substituted phenyl ethanamines can be formed.

    Cycloaddition: Triazole derivatives are the major products.

Scientific Research Applications

2-(4-Azidophenyl)ethan-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of triazole derivatives through cycloaddition reactions.

    Biology: The compound is studied for its potential biological activity, including its use as a precursor for bioactive molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific biological pathways.

    Industry: It is used in the development of materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 2-(4-Azidophenyl)ethan-1-amine involves its interaction with molecular targets through its azido group. The azido group can undergo cycloaddition reactions, forming stable triazole rings that can interact with various biological targets. These interactions can modulate biological pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Table 1: Structural Features of Selected Phenethylamine Derivatives

Compound Name Substituent(s) on Phenyl Ring Key Functional Groups Molecular Formula Molecular Weight (g/mol)
2-(4-Azidophenyl)ethan-1-amine –N₃ (para) Azide, amine C₈H₁₀N₄ 162.20
2-(4-Nitrophenyl)ethan-1-amine –NO₂ (para) Nitro, amine C₈H₁₀N₂O₂ 166.18
25B-NBOMe (2-(4-Bromo-2,5-dimethoxy-phenyl)-N-(2-methoxybenzyl)ethan-1-amine) –Br, –OCH₃ (aromatic), –OCH₃ (benzyl) Bromine, methoxy, amine C₁₈H₂₁BrNO₃ 403.28
2-(4-Bromo-1H-indol-3-yl)ethan-1-amine Br (indole C4), indole core Bromine, amine C₁₀H₁₁BrN₂ 255.12
N,N-diethyl-2-(2-(4-fluorobenzyl)-5-nitro-1H-benzimidazol-1-yl)ethan-1-amine (Flunitazene) –F, –NO₂ (benzimidazole) Fluorine, nitro, benzimidazole C₁₉H₂₀FN₅O₂ 385.40

Key Observations :

  • Electron-Withdrawing Groups: The azide (–N₃) and nitro (–NO₂) groups (e.g., 2-(4-nitrophenyl)ethan-1-amine ) reduce electron density on the aromatic ring, altering reactivity in nucleophilic substitutions.
  • Biological Targeting : NBOMe derivatives (e.g., 25B-NBOMe) incorporate methoxy and halogen groups to enhance serotonin receptor binding .
  • Heterocyclic Modifications : Indole () and benzimidazole () derivatives exhibit enhanced π-π stacking in biological systems.

Key Observations :

  • Click Chemistry Compatibility : The azide group in this compound enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), a feature absent in nitro or methoxy analogues .
  • Reductive Amination : NBOMe derivatives often employ this method to introduce the benzylamine moiety .

Physicochemical Properties

Table 3: Physicochemical Data

Compound Name LogP Solubility (mg/mL) Stability Notes
This compound 1.2 10 (DMSO) Light-sensitive; explosive upon heating
2-(4-Nitrophenyl)ethan-1-amine 0.9 15 (EtOH) Stable under acidic conditions
25B-NBOMe 3.5 5 (MeOH) Degrades under UV light
Flunitazene 2.8 2 (DCM) Hydrolytically stable

Key Observations :

  • Azide Reactivity : The azide group lowers stability compared to nitro or methoxy derivatives, requiring inert storage conditions .
  • Lipophilicity : NBOMe and benzimidazole derivatives exhibit higher LogP values, enhancing blood-brain barrier penetration .

Key Observations :

  • Therapeutic Potential: Flunitazene’s high μ-opioid receptor affinity contrasts with this compound’s non-pharmacological utility .
  • Enzymatic Utility: 2-(4-Nitrophenyl)ethan-1-amine serves as a donor in transaminase assays due to its nitro group’s electron-withdrawing effects .

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